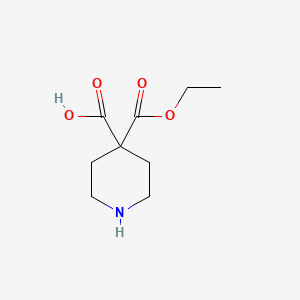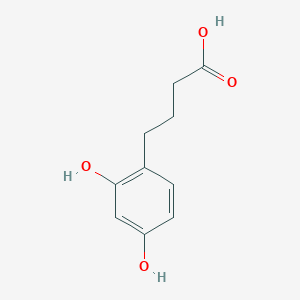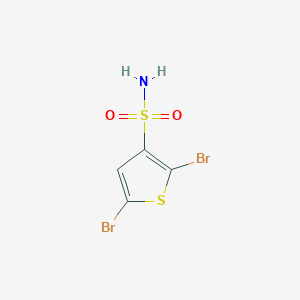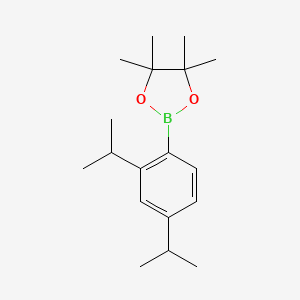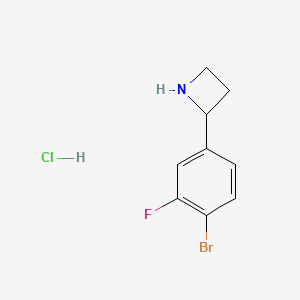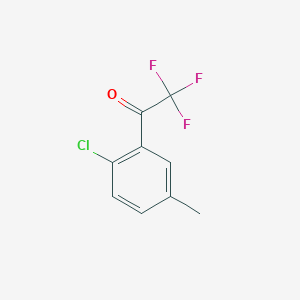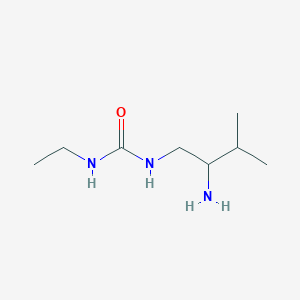
1-(2-Amino-3-methylbutyl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-methylbutyl)-3-ethylurea is an organic compound that features a urea moiety attached to a branched alkyl chain with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-methylbutyl)-3-ethylurea typically involves the reaction of 2-amino-3-methylbutanol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Amino-3-methylbutanol} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
1-(2-Amino-3-methylbutyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1-(2-Amino-3-methylbutyl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Amino-3-methylbutyl)-3-ethylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The urea moiety can interact with enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
2-Amino-3-methylbutanol: A precursor in the synthesis of 1-(2-Amino-3-methylbutyl)-3-ethylurea.
Ethyl isocyanate: Another precursor used in the synthesis.
N-Boc-(2-amino-3-methylbutyl)amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H19N3O |
|---|---|
分子量 |
173.26 g/mol |
IUPAC名 |
1-(2-amino-3-methylbutyl)-3-ethylurea |
InChI |
InChI=1S/C8H19N3O/c1-4-10-8(12)11-5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3,(H2,10,11,12) |
InChIキー |
SSTFUNHVWHYADC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NCC(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


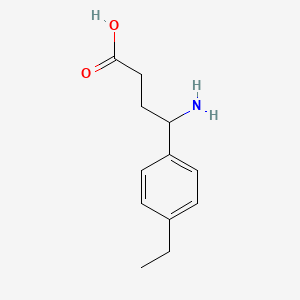
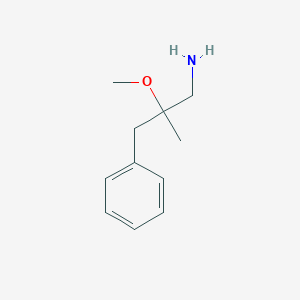

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)

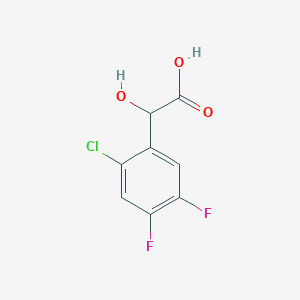
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
